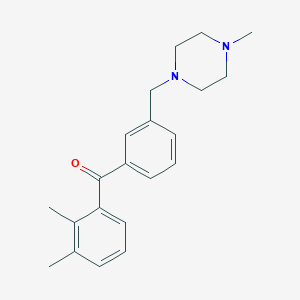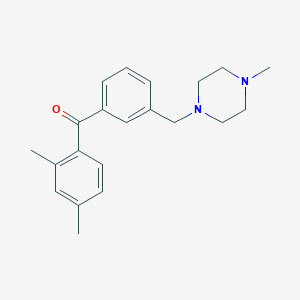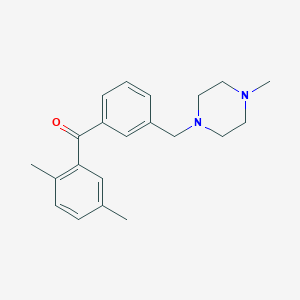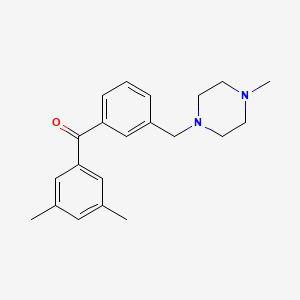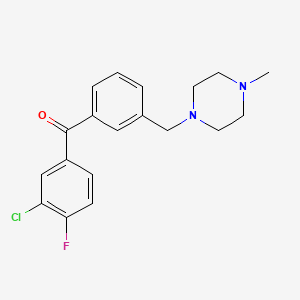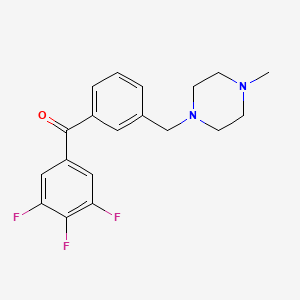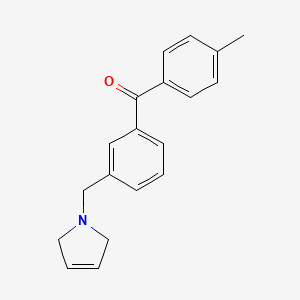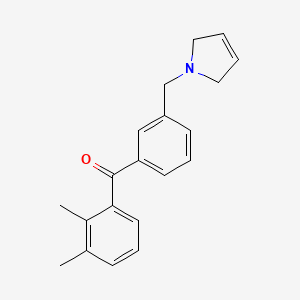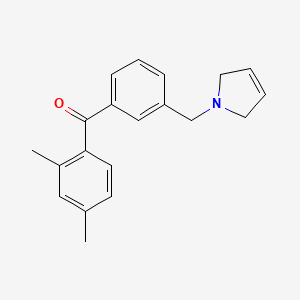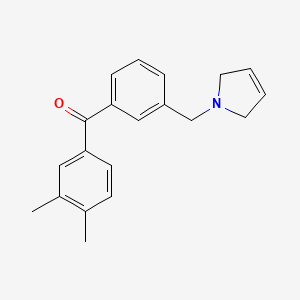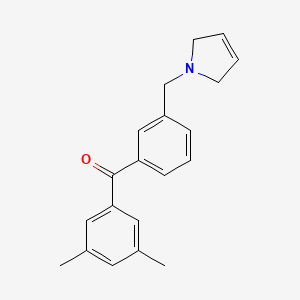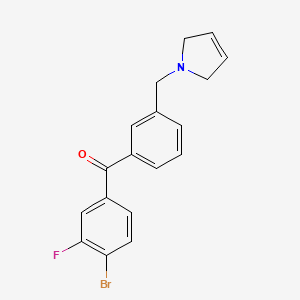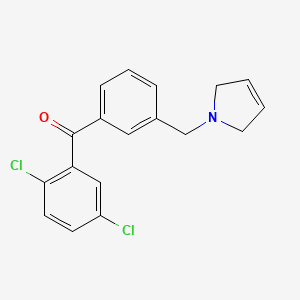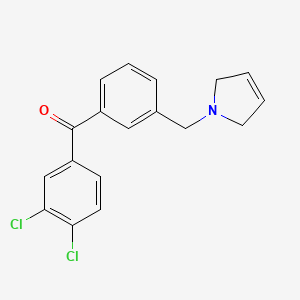![molecular formula C11H7F3N2O2 B1359726 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-16-9](/img/structure/B1359726.png)
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 .
Molecular Structure Analysis
The InChI code for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” include a molecular weight of 256.18 .Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibitory Activity
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, as a part of the 4-trifluoromethylimidazoles class, demonstrates potential as a xanthine oxidase inhibitor. The trifluoromethylimidazoles, synthesized from dibromo-trifluoroacetone, have shown activity in vitro, with specific structural requirements such as a 2-aryl substituent and a free imino group being essential for their effectiveness (Baldwin et al., 1975).
Coordination Polymers and Metal–Organic Frameworks
The carboxylphenyl-based imidazole-4,5-dicarboxylic acids, closely related to the compound , have been used to synthesize various coordination polymers and metal–organic frameworks (MOFs). These structures, formed through reactions with manganese ions and other elements, exhibit diverse architectures and demonstrate the versatile coordination abilities of the imidazole-based multi-carboxylate ligands. Such compounds have potential applications in materials science and catalysis (Shi et al., 2015); (Guo et al., 2013).
Photocurrent Response and Photoluminescent Properties
Specific imidazole derivatives, including 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, have shown enhanced photocurrent responses when incorporated into coordination polymers. These materials, synthesized with rigid N donors and incorporating elements like CdTe, display varying electrochemical properties and photoelectrochemical behaviors, with potential applications in solar energy conversion and photocatalysis (Meng et al., 2016); (Zhou et al., 2016).
Synthesis and Characterization of Derivatives
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid derivatives have been synthesized and characterized in several studies. These derivatives show potential in various applications, including the development of antimicrobial agents, fluorescent materials, and corrosion inhibitors. Their synthesis involves various techniques, such as microwave irradiation and different reaction conditions (Menteşe et al., 2013); (Prashanth et al., 2021).
Zukünftige Richtungen
The future directions for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields. Given the interest in trifluoromethyl-containing compounds in pharmaceuticals , there may be potential for new drug development.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBJMWBDZSPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

